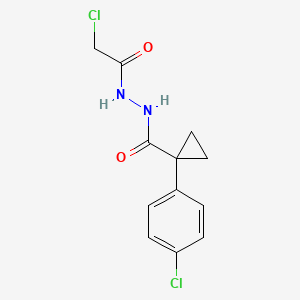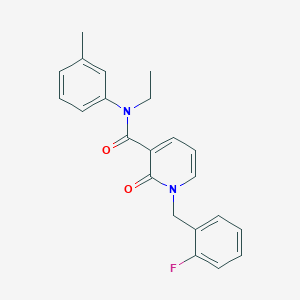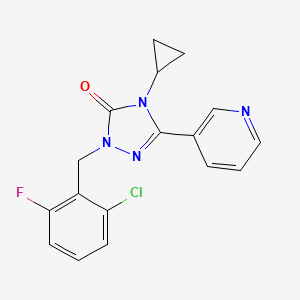
N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Cyclopropane derivatives, including those related to N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide, have been synthesized through various methods, showcasing the versatility and reactivity of these compounds. For instance, research has explored the cyclopropanation of unsaturated sugars with ethyl diazoacetate, leading to ester-substituted 1,2-C-methylene carbohydrates, demonstrating the cyclopropane ring's synthetic utility (Hoberg & Claffey, 1996). Another study focused on the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, highlighting the functional versatility of cyclopropane derivatives (Garve et al., 2014).
Biological Evaluation
Cyclopropane derivatives have been evaluated for various biological activities, including their role as enzyme inhibitors and potential therapeutic agents. A study on bromophenol derivatives with cyclopropyl moiety revealed that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Structural Analysis and Reactivity
The structural analysis and reactivity of cyclopropane derivatives have been a subject of interest, with studies focusing on the crystal structure, molecular conformation, and unique reactivity patterns of these compounds. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives provided insights into the molecular structure and stabilization mechanisms through intramolecular hydrogen bonding (Özer et al., 2009).
Potential Antitumor Activities
Research has also explored the synthesis of pyrazole derivatives from cyanoacetylhydrazine, leading to compounds with significant antitumor activity against various human tumor cell lines. This indicates the potential of cyclopropane and related derivatives in developing new chemotherapeutic agents (Mohareb et al., 2012).
Properties
IUPAC Name |
N'-(2-chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-7-10(17)15-16-11(18)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXSVSOQYIWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)
![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)



![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)

